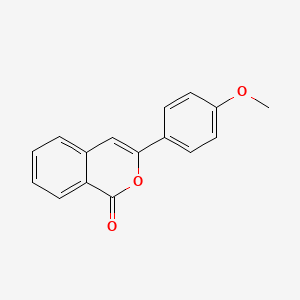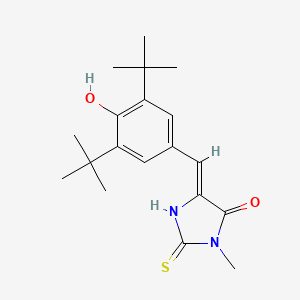![molecular formula C23H22ClN3O2S B11639874 N-(4-chlorophenyl)-2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B11639874.png)
N-(4-chlorophenyl)-2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound X , is a complex organic molecule with diverse applications. Let’s explore its synthesis, reactions, and scientific significance.
Méthodes De Préparation
Synthetic Routes: The synthesis of Compound X involves several steps
Starting Material: Begin with 4-chloroaniline.
Step 1: Protect the amino group by acetylating it to form N-acetyl-4-chloroaniline.
Step 2: Introduce the tetrahydropyridine ring by reacting N-acetyl-4-chloroaniline with a suitable aldehyde (e.g., propanal) under basic conditions.
Step 3: Install the cyano group via a Knoevenagel condensation with malononitrile.
Step 4: Oxidize the thiol group to a sulfonic acid using an oxidizing agent.
Step 5: Deprotect the amino group to obtain Compound X.
Industrial Production: Industrial-scale production typically involves optimized versions of the above steps, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Compound X undergoes various reactions:
Oxidation: The sulfanyl group can be oxidized to the corresponding sulfoxide or sulfone.
Reduction: Reduction of the cyano group yields the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major products:
Sulfoxide/Sulfone: Oxidation of the sulfanyl group.
Amine: Reduction of the cyano group.
Applications De Recherche Scientifique
Compound X finds applications in:
Medicine: Investigated as a potential drug candidate due to its unique structure and biological activity.
Chemical Biology: Used as a probe to study cellular processes.
Industry: Employed in the synthesis of other compounds.
Mécanisme D'action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets, modulating cellular pathways related to disease or biological processes.
Comparaison Avec Des Composés Similaires
Compound X stands out due to its intricate structure and diverse applications. Similar compounds include Compound Y) and Compound Z).
: Reference for synthetic routes and reactions. : Reference for scientific applications. : Reference for comparison with similar compounds.
Propriétés
Formule moléculaire |
C23H22ClN3O2S |
|---|---|
Poids moléculaire |
440.0 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2-[[5-cyano-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H22ClN3O2S/c1-14(2)15-3-5-16(6-4-15)19-11-21(28)27-23(20(19)12-25)30-13-22(29)26-18-9-7-17(24)8-10-18/h3-10,14,19H,11,13H2,1-2H3,(H,26,29)(H,27,28) |
Clé InChI |
DEPGZGTVPYPALM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromophenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11639794.png)
![N-(4-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B11639806.png)
![methyl 2-{2-(3-chlorophenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639815.png)
![(5E)-1-(2-fluorophenyl)-5-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639816.png)

![3-butyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11639820.png)
![Ethyl 4-[(2,3-dimethylphenyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B11639822.png)
![9-Methyl-2-[(2-methylphenyl)amino]-3-[(E)-[(2-methylphenyl)imino]methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11639832.png)

![Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-propyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11639839.png)
![(5Z)-3-methyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11639842.png)
![N-(2,5-dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B11639849.png)
![4-bromo-N'-[(furan-2-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B11639852.png)

